2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate
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Overview
Description
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate is a chemical compound with the molecular formula C24H18N6O12S2. This compound is known for its significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate typically involves the diazotization of 2-methoxy-4-nitroaniline followed by coupling with 1,5-naphthalenedisulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions are often azo dyes and other substituted aromatic compounds.
Scientific Research Applications
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of azo dyes and other aromatic compounds.
Biology: The compound is utilized in labeling and detection techniques due to its ability to form stable azo bonds.
Medicine: Research has explored its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate involves the formation of reactive intermediates that can interact with various molecular targets . The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules . This reactivity underlies its applications in labeling and detection .
Comparison with Similar Compounds
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate can be compared with other diazonium salts such as:
Benzenediazonium chloride: A simpler diazonium salt used in similar applications but lacks the additional functional groups present in this compound.
Benzenediazonium, 4-nitro-, 1,5-naphthalenedisulfonate (21): Similar in structure but without the methoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications .
Properties
CAS No. |
61925-55-1 |
---|---|
Molecular Formula |
C17H12N3O9S2- |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H6N3O3/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-13-7-4-5(10(11)12)2-3-6(7)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-2 |
InChI Key |
AXKAZKNOUOFMLN-UHFFFAOYSA-L |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
61925-55-1 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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